molecular formula C7H10BrN3O2 B15279304 2-amino-3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid

2-amino-3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid

Cat. No.: B15279304
M. Wt: 248.08 g/mol
InChI Key: BAZGFJIRVWZCIC-UHFFFAOYSA-N
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Description

2-amino-3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid is a compound that features a pyrazole ring substituted with a bromine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid typically involves the reaction of 4-bromo-1H-pyrazole with a suitable amino acid precursor. One common method involves the use of 2-methyl-3-aminopropanoic acid as the starting material. The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-amino-3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the removal of the bromine atom or the reduction of the pyrazole ring.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-amino-3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-amino-3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets. The bromine atom and the pyrazole ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanoic acid
  • 2-amino-3-(4-fluoro-1H-pyrazol-1-yl)-2-methylpropanoic acid
  • 2-amino-3-(4-iodo-1H-pyrazol-1-yl)-2-methylpropanoic acid

Uniqueness

The presence of the bromine atom in 2-amino-3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid imparts unique chemical properties, such as increased reactivity in substitution reactions compared to its chloro or fluoro counterparts

Biological Activity

2-amino-3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer effects. This article reviews the biological activity of this specific compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C8H10BrN3O2\text{C}_8\text{H}_{10}\text{BrN}_3\text{O}_2

Key Features:

  • Contains a pyrazole ring, which is crucial for its biological activity.
  • The presence of a bromine atom at the 4-position enhances its reactivity and potential interactions with biological targets.

Anticancer Properties

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to inhibit various cancer cell lines by targeting specific kinases involved in cell proliferation and survival.

  • Mechanism of Action:
    • PLK4 Inhibition: Some pyrazole derivatives act as inhibitors of Polo-like kinase 4 (PLK4), a key regulator of centriole duplication. Inhibition of PLK4 leads to centrosome loss and subsequent cell cycle arrest in cancer cells, particularly those with p53 mutations .
    • Apoptosis Induction: Pyrazole compounds can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazoles are well-documented. Research suggests that these compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), leading to reduced prostaglandin synthesis.

  • Clinical Relevance:
    • Pyrazole derivatives like celecoxib have been widely used for their anti-inflammatory effects, suggesting that similar compounds may offer therapeutic benefits in inflammatory diseases .

Study 1: Anticancer Activity

A study investigated the effects of a series of pyrazole derivatives on human cancer cell lines. The compound demonstrated significant cytotoxicity against breast and colon cancer cells, with IC50 values in the low micromolar range. The study concluded that the bromine substitution at the 4-position enhances the compound's potency against these cell lines .

Study 2: Inhibition of Prostaglandin Synthesis

In another study, the anti-inflammatory activity was assessed using an animal model of arthritis. Administration of the compound resulted in a marked decrease in inflammatory markers and joint swelling, indicating its potential as an anti-inflammatory agent .

Data Summary

Activity Effect Reference
AnticancerCytotoxicity in cancer cell lines
Anti-inflammatoryReduced joint swelling
PLK4 inhibitionInduces centrosome loss

Properties

Molecular Formula

C7H10BrN3O2

Molecular Weight

248.08 g/mol

IUPAC Name

2-amino-3-(4-bromopyrazol-1-yl)-2-methylpropanoic acid

InChI

InChI=1S/C7H10BrN3O2/c1-7(9,6(12)13)4-11-3-5(8)2-10-11/h2-3H,4,9H2,1H3,(H,12,13)

InChI Key

BAZGFJIRVWZCIC-UHFFFAOYSA-N

Canonical SMILES

CC(CN1C=C(C=N1)Br)(C(=O)O)N

Origin of Product

United States

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